molecular formula C15H14BrN3O2S2 B4798987 5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE

5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4798987
M. Wt: 412.3 g/mol
InChI Key: NOMKMBZKPISWFJ-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylbenzyl alcohol
  • 5-Bromo-1,2,3-trimethoxybenzene
  • 2-Bromo-1,3,5-triisopropylbenzene

Uniqueness

What sets 5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE apart from similar compounds is its combination of a pyrazole ring and a thiophene sulfonamide group

Properties

IUPAC Name

5-bromo-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S2/c1-11-3-2-4-12(9-11)10-19-8-7-14(17-19)18-23(20,21)15-6-5-13(16)22-15/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMKMBZKPISWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
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5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
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5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
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5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 5
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5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
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5-BROMO-N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE

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